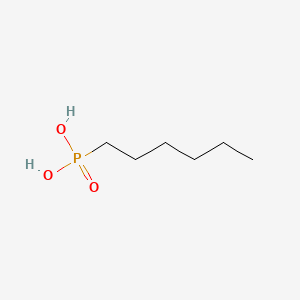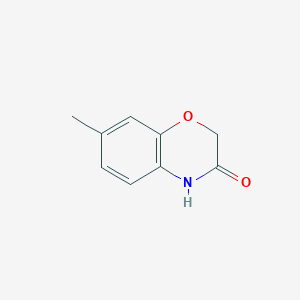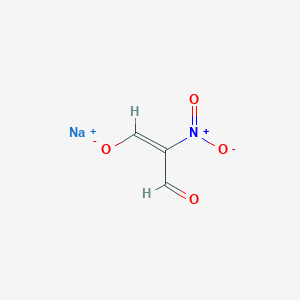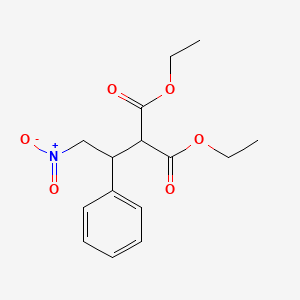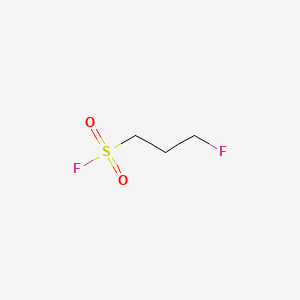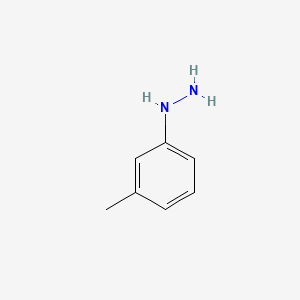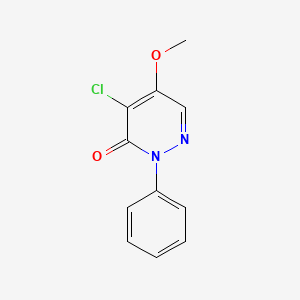
4-氯-5-甲氧基-2-苯基-3(2H)-吡啶酮
描述
4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone (4-CMPP) is a synthetic compound that has been studied for its potential applications in scientific research. It has a unique chemical structure, which makes it a promising candidate for a variety of laboratory experiments.
科学研究应用
合成和化学反应
- 甲基碳离子迁移: 4-氯-5-甲氧基-3(2H)-吡啶酮与各种三氟乙基化试剂的反应表明甲基基团迁移,导致形成各种副产物,包括4-氯-5-甲氧基-2-甲基-3(2H)-吡啶酮 (Li et al., 2009)。
色谱分析
- 气相色谱测定: 对技术吡唑的气相色谱测定,即4-氯-5-甲氧基-2-苯基-3(2H)-吡啶酮的衍生物,使用特定方法探讨了评估吡唑含量和鉴定技术产品中杂质的方法 (Výboh等,1974)。
生物活性
- 杀菌活性: 衍生自4-氯-5-甲氧基-2-苯基-3(2H)-吡啶酮的新型甲基N-甲氧基-N-[2-取代基-4-氯-3(2H)-吡啶酮-5-基氧甲基(或巯基甲基)苯基]氨基甲酸酯展现出对各种真菌有希望的杀菌活性 (Wei-dong & Southern, 2005)。
农业应用
- 除草剂作用方式: 一些吡啶酮化合物,包括4-氯-5-甲氧基-2-苯基-3(2H)-吡啶酮的衍生物,抑制了大麦的光合作用,从而导致它们作为除草剂的植物毒性 (Hilton et al., 1969)。
药物合成
- 心力衰竭药物合成: 研究重点放在合成[4-(取代氨基)苯基]吡啶酮及相关衍生物,因其在心力衰竭药物中的强有力正性肌力和心血动力学效应而显著 (Okushima et al., 1987)。
光物理性质
- 溶剂致色性方法: 使用溶剂致色性方法研究了一种生物活性的4-氯-5-甲氧基-2-苯基-3(2H)-吡啶酮衍生物的光物理性质,揭示了在不同溶剂极性下的吸收、发射和分子偶极矩的见解 (Desai et al., 2017)。
环境降解
- 细菌降解: 对吡唑的细菌降解研究,即4-氯-5-甲氧基-2-苯基-3(2H)-吡啶酮的衍生物,揭示了在环境背景下该化合物的降解途径,提出了几种代谢产物 (de Frenne et al., 1973)。
抗癌研究
- 抗癌活性和对接研究: 合成并评估了3(2H)-吡啶酮的新衍生物,包括与4-氯-5-甲氧基-2-苯基-3(2H)-吡啶酮相关的衍生物,用于抗氧化和抗癌活性,并结合分子对接研究以了解它们的潜在治疗应用 (Mehvish & Kumar, 2022)。
属性
IUPAC Name |
4-chloro-5-methoxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-7-13-14(11(15)10(9)12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBYGMJEKPLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325337 | |
| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |
CAS RN |
2514-18-3 | |
| Record name | NSC409707 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


